N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14783408
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N6O2 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H24N6O2/c1-13-20(14(2)26(3)25-13)17-12-18(24-23-17)21(28)22-16-6-5-7-19-15(16)8-9-27(19)10-11-29-4/h5-9,12H,10-11H2,1-4H3,(H,22,28)(H,23,24) |
| Standard InChI Key | SDUCYCDEIYPWGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Introduction
Synthesis
While specific details about the synthesis of this compound are not readily available in the provided data, its structure suggests it could be synthesized through a multi-step process involving:
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Indole Functionalization: Introduction of the methoxyethyl group at the nitrogen atom of the indole ring.
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Pyrazole Formation: A cyclization reaction using appropriate precursors to form the trimethyl-substituted pyrazole ring.
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Amide Bond Formation: Coupling of the indole derivative with a carboxylic acid or acid chloride derivative of the pyrazole.
These steps would likely involve standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and cyclization.
Medicinal Chemistry
Indole derivatives are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of a pyrazole moiety and carboxamide functionality may enhance binding affinity to biological targets such as enzymes or receptors.
Hypothetical Applications:
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Anticancer Activity: The compound's structure suggests potential as an inhibitor of kinases or other enzymes involved in cancer progression.
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Anti-inflammatory Agents: Carboxamide groups often interact with inflammatory mediators.
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CNS Activity: Indoles are common scaffolds in drugs targeting serotonin receptors.
Material Science
Heterocyclic compounds like this one may also exhibit interesting optical or electronic properties for use in material science.
Techniques for Structural Confirmation:
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NMR Spectroscopy (1H and 13C):
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To confirm chemical shifts corresponding to the indole, pyrazole, and methoxyethyl groups.
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Mass Spectrometry (MS):
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To determine the molecular weight and confirm molecular composition.
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Infrared Spectroscopy (IR):
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To identify functional groups such as amides (C=O stretch) and aromatic rings.
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X-ray Crystallography:
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For precise determination of the three-dimensional structure.
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Limitations and Future Research
While this compound's structure suggests promising biological activity, further research is required to:
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Evaluate its pharmacokinetic properties (absorption, distribution, metabolism, excretion).
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Determine its toxicity profile through in vitro and in vivo studies.
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Explore its binding affinity to specific biological targets using molecular docking or crystallographic studies.
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